4'-Bromo-2-piperidinomethyl benzophenone
Description
4'-Bromo-2-piperidinomethyl benzophenone is a halogenated benzophenone derivative characterized by a bromine substituent at the 4' position of the benzophenone core and a piperidinomethyl group at the 2 position. Its molecular formula is C₁₉H₁₉BrNO (exact variants may differ depending on additional substituents; see ).
Benzophenone derivatives are widely studied for their biological activities, particularly as antibacterial agents. In structural-activity relationship (SAR) studies, the introduction of hydrophobic groups (e.g., bromine, piperidine rings) enhances membrane permeability and target binding. For instance, benzophenone derivatives with bulky substituents, such as 4'-bromo-3'-fluoro-2-piperidinomethyl benzophenone (CAS 898773-39-2), demonstrate improved pharmacological profiles compared to simpler analogues.
Properties
IUPAC Name |
(4-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBYXOOKMXMTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643588 | |
| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-06-3 | |
| Record name | Methanone, (4-bromophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis can be broadly categorized into the following steps:
Starting Materials : The primary precursors include 4-bromobenzaldehyde and 2-piperidinomethyl phenyl ketone.
Reaction Conditions : The reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility of the aromatic intermediates. Controlled temperatures and inert atmospheres (e.g., under nitrogen or argon) are typically maintained to prevent side reactions.
-
- Electrophilic Aromatic Substitution : This step introduces the bromine atom onto the aromatic ring.
- Mannich Reaction : Involves the reaction of formaldehyde, piperidine, and the aromatic aldehyde to form the piperidinomethyl derivative.
Purification Techniques : The final product is purified through recrystallization or column chromatography to achieve the desired purity level.
Detailed Reaction Mechanisms
The following table summarizes the key reactions involved in the synthesis of this compound:
| Step | Reaction Type | Reagents | Conditions | Expected Product |
|---|---|---|---|---|
| 1 | Bromination | $$ \text{Br}_2 $$, FeBr₃ | Reflux in dry solvent | 4-Bromobenzaldehyde |
| 2 | Mannich Reaction | Piperidine, Formaldehyde | Basic conditions, reflux | 2-Piperidinomethyl benzophenone |
| 3 | Coupling | - | Controlled temperature, inert atmosphere | Final product: this compound |
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm substitution patterns and verify the presence of functional groups.
Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.
Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption peaks.
Chemical Reactions Analysis
4’-Bromo-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield corresponding products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Bromo-2-piperidinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The bromine atom can also play a role in modulating the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Benzophenones: Halogenation and Functional Group Effects
Data from *Staphylococcus aureus ATCC25923 assays.
- Diphenyl vs. Benzophenone Derivatives: Diphenyl-substituted compounds (e.g., A11–15) exhibit 32-fold higher antibacterial activity than benzophenone analogues, attributed to enhanced hydrophobicity and membrane interaction.
- Halogen Impact: Bromine at the 4' position (as in this compound) increases steric bulk and electron-withdrawing effects, improving target affinity compared to non-halogenated derivatives.
Piperidine/Piperazine-Containing Analogues
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 898763-21-8) offer better solubility due to nitrogen basicity, whereas piperidine derivatives prioritize lipophilicity.
- Fluorine Substitution : Fluorine at the 3' or 2' position (e.g., 898773-39-2) enhances metabolic stability and binding to hydrophobic enzyme pockets.
Physicochemical and Thermodynamic Properties
| Compound | Tg (K) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| Benzophenone (pristine) | 209 | 1.11 | 305 |
| ortho-Bromobenzophenone | 218 | 1.37 | 478.7 |
| This compound | Not reported | 1.371 (predicted) | 478.7 (predicted) |
- Glass Transition Temperature (Tg): Bromination increases rigidity, raising Tg from 209 K (pristine benzophenone) to 218 K (ortho-bromobenzophenone).
- Pressure Sensitivity : Brominated derivatives exhibit linear scaling of Tg with hydrostatic pressure, critical for industrial processing.
Biological Activity
4'-Bromo-2-piperidinomethyl benzophenone (CAS No. 898773-06-3) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a bromine atom at the para position of the benzophenone moiety and a piperidinomethyl group that enhances its interaction with biological targets. The compound's structure can be represented as follows:
This configuration contributes to its unique properties, including solubility and reactivity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidinomethyl group increases the compound's binding affinity, potentially leading to inhibition or activation of various biochemical pathways. Notably, it has been investigated for its role in:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmitter regulation, suggesting applications in treating neurodegenerative diseases like Alzheimer's .
- Receptor Binding : Studies indicate that it may interact with histamine receptors and other targets, influencing physiological responses .
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzophenones exhibit antitumor properties. The compound's structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapy .
- Anti-inflammatory Effects : Benzophenone derivatives are known for anti-inflammatory activity, with potential applications in treating inflammatory diseases .
- Cholinergic Enhancement : As mentioned earlier, its role as a cholinesterase inhibitor may enhance cholinergic signaling, which is beneficial in Alzheimer's disease management .
Research Findings
A number of studies have explored the biological activity of this compound:
Case Studies
- Alzheimer's Disease Research : A study evaluated the effects of various benzophenone derivatives on cholinesterase activity. This compound was among those showing promising results in enhancing acetylcholine levels in vitro, suggesting its utility in Alzheimer's treatment strategies.
- Cancer Treatment Exploration : In vitro assays demonstrated that certain derivatives of this compound inhibited the proliferation of cancer cell lines, supporting further exploration into its antitumor properties.
Q & A
Q. Key Factors :
- Regioselectivity : Solvent polarity and temperature influence bromination efficiency (e.g., polar aprotic solvents favor 4'-bromination) .
- Steric hindrance : Bulky substituents near the reaction site may require optimized catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) .
- Purity : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating high-purity intermediates .
How can spectroscopic and computational methods resolve structural ambiguities in this compound?
Basic Research Question
- NMR Analysis :
- IR Spectroscopy : The C=O stretch (1680–1700 cm⁻¹) and C-Br vibration (550–600 cm⁻¹) confirm functional groups .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and electron density distribution, aiding in structural confirmation .
What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom at 4' and the piperidinomethyl group at 2 position enable dual reactivity:
- Suzuki-Miyaura Coupling : The 4'-Br acts as an electrophilic site for aryl boronic acid coupling, facilitated by Pd catalysts. Steric effects from the piperidinomethyl group may slow reaction rates, requiring elevated temperatures (80–100°C) .
- Buchwald-Hartwig Amination : The 2-piperidinomethyl group can undergo further functionalization (e.g., deprotection to a primary amine for secondary coupling) .
Q. Experimental Optimization :
- Use of ligands (e.g., XPhos) improves catalytic efficiency in sterically hindered environments .
- Kinetic studies (e.g., monitoring via HPLC) reveal rate-limiting steps influenced by electron-withdrawing effects of the bromine .
How do solvent effects and polymorphism impact thermodynamic stability measurements?
Advanced Research Question
- Polymorphism : Benzophenone derivatives often exhibit multiple crystalline forms. For example, α- and β-polymorphs of benzophenone differ in enthalpy by ~4 kJ/mol, necessitating precise characterization (e.g., XRD, DSC) to avoid data discrepancies .
- Solvent Interactions :
What strategies address contradictory data in the compound’s biological activity assays?
Advanced Research Question
Contradictions may arise from assay conditions or impurity profiles:
- Control Experiments :
- Use LC-MS to verify compound purity (>95%) and rule out byproducts (e.g., dehalogenated derivatives) .
- Compare activity across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
- Mechanistic Studies :
- CYP450 Inhibition Assays : Determine if metabolites (e.g., hydroxylated derivatives) contribute to observed estrogenic or anti-androgenic activity .
- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to receptors like ERα, clarifying structure-activity relationships .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
Basic Research Question
- Catalyst Recycling : Immobilized Pd catalysts (e.g., on mesoporous silica) reduce heavy metal waste .
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for bromination steps, improving safety and biodegradability .
- Energy Efficiency : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hrs to 2 hrs for piperidinomethyl group introduction) .
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Advanced Research Question
- HPLC-MS/MS : Detects impurities at ppm levels, such as residual brominated intermediates or oxidation byproducts .
- Standard Addition Method : Spikes samples with known impurities (e.g., 4'-bromo-2-methylbenzophenone) to validate quantification accuracy .
- Limitations : Matrix effects in biological samples require solid-phase extraction (SPE) prior to analysis .
What role does the piperidinomethyl group play in modulating the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : The piperidinomethyl group increases logP values by ~1.5 units, enhancing blood-brain barrier permeability (measured via PAMPA assays) .
- Metabolic Stability : In vitro liver microsome studies show slower degradation compared to non-piperidine analogs, suggesting prolonged half-life .
- Structural Analogues : Comparative studies with morpholinomethyl or pyrrolidinomethyl derivatives reveal piperidine’s optimal balance between solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
